Eupalinilide B
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Overview
Description
Eupalinilide B is a germacrane sesquiterpene lactone isolated from the plant Eupatorium lindleyanum. This compound has garnered significant attention due to its potent cytotoxic properties against various tumor cell lines, including A-549, BGC-823, and HL-60 .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Eupalinilide B involves multiple steps due to its complex structure. One of the key synthetic routes includes the late-stage introduction of oxygen through the oxidation of activated methylene groups, which provides carbonyls. This approach maximizes substrate compatibility with different reagents up to the late-stage oxidation .
Industrial Production Methods: Currently, this compound is primarily isolated from Eupatorium lindleyanum. Industrial-scale production methods are still under development, focusing on optimizing the extraction and purification processes to yield high-purity compounds .
Chemical Reactions Analysis
Types of Reactions: Eupalinilide B undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Conditions vary depending on the functional groups involved, but common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carbonyl compounds, while reduction can yield alcohols .
Scientific Research Applications
Eupalinilide B has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying sesquiterpene lactones and their reactivity.
Biology: Investigated for its cytotoxic effects on various cancer cell lines.
Medicine: Potential therapeutic agent for treating cancers, particularly those resistant to conventional therapies.
Industry: Potential applications in the development of new pharmaceuticals and agrochemicals
Mechanism of Action
Eupalinilide B exerts its effects through covalent modification of nucleophilic targets, particularly cysteinyl thiols on functional proteins. This modification can inhibit various cellular processes, leading to cytotoxicity. The compound’s electrophilic nature allows it to act as a Michael acceptor, reacting with nucleophilic residues in proteins .
Comparison with Similar Compounds
- Eupalinilide A
- Eupalinilide G
- Eupachinilide B
Comparison: Eupalinilide B is unique due to its specific cytotoxicity against certain tumor cell lines. While other similar compounds, such as Eupalinilide A and Eupalinilide G, also exhibit cytotoxic properties, this compound has shown distinct activity profiles and potential therapeutic applications .
Properties
Molecular Formula |
C20H24O6 |
---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
[(3aR,4R,6aR,9R,9aS,9bS)-9-hydroxy-9-methyl-3,6-dimethylidene-2-oxo-3a,4,5,6a,9a,9b-hexahydroazuleno[4,5-b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate |
InChI |
InChI=1S/C20H24O6/c1-10(6-8-21)18(22)25-14-9-11(2)13-5-7-20(4,24)16(13)17-15(14)12(3)19(23)26-17/h5-7,13-17,21,24H,2-3,8-9H2,1,4H3/b10-6+/t13-,14+,15+,16-,17-,20+/m0/s1 |
InChI Key |
HCGYMFPNEDDKQY-LSOVPSQHSA-N |
Isomeric SMILES |
C/C(=C\CO)/C(=O)O[C@@H]1CC(=C)[C@@H]2C=C[C@@]([C@@H]2[C@@H]3[C@@H]1C(=C)C(=O)O3)(C)O |
SMILES |
CC(=CCO)C(=O)OC1CC(=C)C2C=CC(C2C3C1C(=C)C(=O)O3)(C)O |
Canonical SMILES |
CC(=CCO)C(=O)OC1CC(=C)C2C=CC(C2C3C1C(=C)C(=O)O3)(C)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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